

AN-019: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: AN-019

Cat. No.: B1667274

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An In-depth Overview of the Potent BCR-ABL Tyrosine Kinase Inhibitor

Introduction

AN-019, also known as NRC-**AN-019**, is a potent, orally bioavailable, second-generation tyrosine kinase inhibitor (TKI) specifically designed to target the BCR-ABL fusion protein.^{[1][2]} This oncoprotein is the hallmark of chronic myeloid leukemia (CML). **AN-019** was developed to overcome the resistance observed with the first-generation TKI, imatinib, particularly in patients with mutations in the ABL kinase domain, such as the T315I mutation.^[1] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data of **AN-019**, intended for researchers, scientists, and professionals involved in drug development.

Chemical Structure and Properties

AN-019 is a phenyl amino pyrimidine derivative with a molecular structure designed for enhanced binding affinity and specificity to the ABL kinase domain.^[1]

Property	Value	Reference
IUPAC Name	3,5-Bis(trifluoromethyl)-N-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide	[1][3]
Molecular Formula	C25H17F6N5O	[3][4]
Molecular Weight	517.4258 g/mol	[4]
CAS Number	879507-25-2	[3][4]
SMILES	<chem>CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC3=NC=CC(=N3)C4=CN=CC=C4</chem>	[3]
Melting Point	267.39 °C	[5]
Boiling Point	617.3 °C	[5]
Solubility	Practically insoluble in water. Soluble in dimethylformamide (DMF), dimethylacetamide (DMA), and dimethyl sulfoxide (DMSO).	[6]

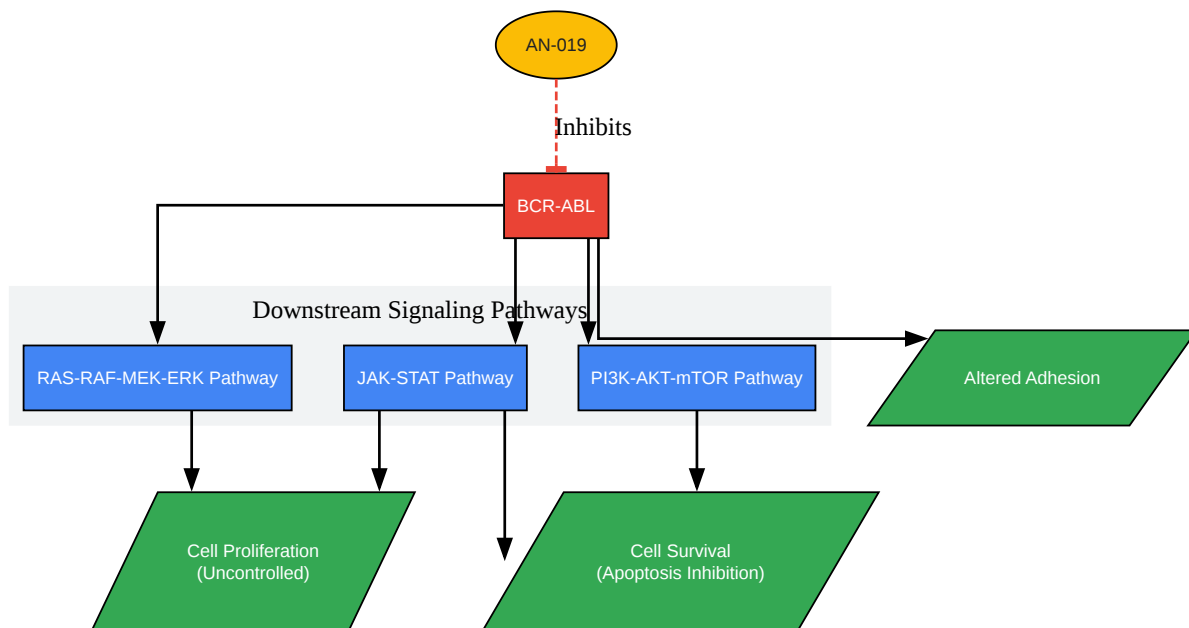
Mechanism of Action

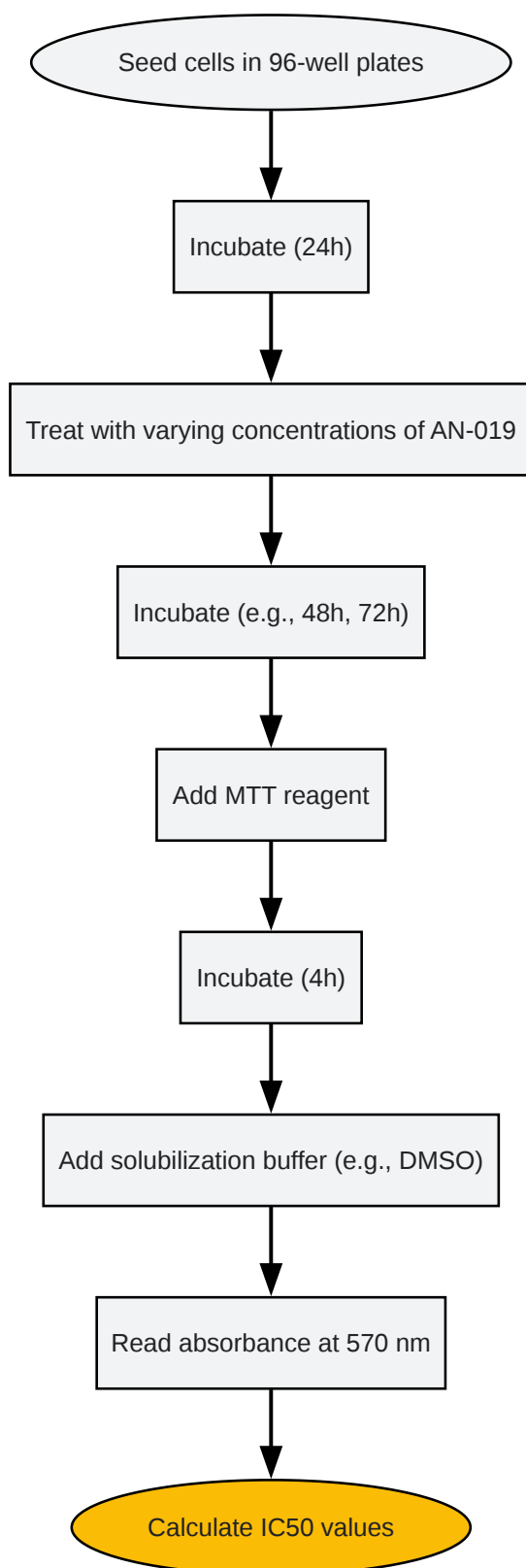
AN-019 functions as a competitive inhibitor at the ATP-binding site of the ABL kinase domain of the BCR-ABL oncoprotein.[1] By occupying this site, it prevents the phosphorylation of downstream substrates, thereby inhibiting the constitutive kinase activity that drives the proliferation of CML cells. A key feature of **AN-019** is its ability to effectively inhibit imatinib-resistant BCR-ABL mutants, including the highly resistant T315I mutation.[1]

Signaling Pathway

The BCR-ABL fusion protein activates several downstream signaling pathways crucial for cell proliferation, survival, and adhesion. **AN-019**'s inhibition of BCR-ABL's kinase activity

effectively blocks these pathways.





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